Structural Elucidation and Synthetic Methodology of Non-3-en-1-amine
Structural Elucidation and Synthetic Methodology of Non-3-en-1-amine
Executive Summary
In the rapidly evolving fields of lipid nanoparticle (LNP) formulation, targeted drug delivery, and advanced surfactant chemistry, the precise selection of aliphatic building blocks dictates the physicochemical behavior of the final macromolecular assemblies. Non-3-en-1-amine (CAS: 150171-97-4) [1][2] is a highly specialized, primary aliphatic amine characterized by a nine-carbon backbone and an internal Δ3 double bond.
As a Senior Application Scientist, I approach the synthesis and characterization of such molecules not merely as a sequence of reactions, but as a highly controlled, self-validating system. This whitepaper provides an in-depth technical guide to the exact chemical structure, targeted synthetic methodology, and rigorous analytical validation of Non-3-en-1-amine.
Chemical Architecture and Physicochemical Properties
The structural integrity of Non-3-en-1-amine relies on three distinct domains:
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The Primary Amine Headgroup (-NH₂): Confers hydrophilicity, basicity, and serves as the primary nucleophilic site for downstream conjugation (e.g., coupling with ionizable lipids).
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The Internal Alkene (-CH=CH-): Located precisely between C3 and C4, this unsaturation introduces a rigid "kink" in the aliphatic chain. This geometric constraint disrupts tight lipid packing, which is a critical parameter for enhancing the membrane fluidity and endosomal escape capabilities of LNPs.
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The Hydrophobic Tail: A five-carbon aliphatic chain that anchors the molecule in lipophilic environments.
Table 1: Quantitative Physicochemical Data
| Parameter | Value / Specification |
| IUPAC Name | non-3-en-1-amine |
| CAS Registry Number | 150171-97-4 |
| Molecular Formula | C₉H₁₉N |
| Molecular Weight | 141.25 g/mol |
| Exact Mass | 141.1517 Da |
| SMILES String | CCCCCCC=CCCN |
| Stereochemistry | Exists as (E) or (Z) isomers at C3 |
Synthetic Methodology: The Gabriel Synthesis Approach
Causality and Experimental Design
Direct alkylation of ammonia with primary alkyl halides (like 1-bromo-non-3-ene) is a statistically driven, unselective process. It inevitably yields a complex mixture of primary, secondary, and tertiary amines, alongside quaternary ammonium salts. To bypass this thermodynamic trap and establish a self-validating, high-yield protocol, we deploy the Gabriel Synthesis [3][4].
By utilizing potassium phthalimide, the nitrogen atom is sterically and electronically protected by two electron-withdrawing carbonyl groups. This limits the nucleophilic attack to a single Sₙ2 event. The system self-regulates: over-alkylation is completely suppressed, ensuring 100% primary amine selectivity upon deprotection.
Gabriel synthesis workflow yielding primary Non-3-en-1-amine.
Step-by-Step Protocol
Step 1: Nucleophilic Substitution (Sₙ2)
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Charge a flame-dried, nitrogen-purged round-bottom flask with Potassium phthalimide (1.1 eq) and anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that leaves the phthalimide anion unsolvated, maximizing its nucleophilicity.
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Add 1-bromo-non-3-ene (1.0 eq) dropwise at room temperature to prevent localized thermal spikes.
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Heat the reaction mixture to 90°C and stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2).
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Workup: Concentrate the DMF under reduced pressure, partition the residue between Ethyl Acetate and water, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield N-(non-3-en-1-yl)phthalimide.
Step 2: Hydrazinolysis (Deprotection)
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Dissolve the crude N-(non-3-en-1-yl)phthalimide (1.0 eq) in absolute ethanol.
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Add Hydrazine hydrate (1.5 eq). Rationale: Hydrazine is a potent alpha-effect nucleophile that rapidly attacks the imide carbonyls. The thermodynamic driving force is the formation of the highly stable, insoluble phthalhydrazide byproduct.
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Reflux the mixture for 2 hours.
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Isolation: Cool the mixture to 0°C to fully precipitate phthalhydrazide. Filter the solid byproduct. Concentrate the filtrate and purify the crude amine via vacuum distillation to yield pure Non-3-en-1-amine.
Analytical Characterization: A Self-Validating Protocol
To guarantee the structural integrity of the synthesized batch, we rely on a multi-modal analytical workflow. Each technique acts as a fail-safe, cross-validating the data of the others.
Causality in NMR Interpretation
Confirming the exact position of the double bond is critical. In ¹H NMR, the methylene protons at C2 (positioned directly between the amine and the alkene) will appear as a distinct multiplet (~2.25 ppm). If the double bond had migrated during synthesis, this specific splitting pattern would disappear, acting as an internal validation mechanism for the carbon backbone.
Multimodal analytical validation protocol for structural confirmation.
Expected Analytical Signatures
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GC-MS: A single sharp peak in the gas chromatogram confirming >98% purity, with a mass spectrum showing the molecular ion peak at m/z 141.15 [M+H]⁺.
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FT-IR (ATR): Characteristic primary amine N-H doublet stretching at 3350 cm⁻¹ and 3280 cm⁻¹, alongside a weak C=C stretching band near 1650 cm⁻¹.
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¹H NMR (CDCl₃, 400 MHz):
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δ 5.35 - 5.50 (m, 2H, -CH =CH -)
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δ 2.70 (t, 2H, -CH ₂-NH₂)
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δ 2.25 (q, 2H, =CH-CH ₂-CH₂-NH₂)
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δ 1.95 (q, 2H, -CH ₂-CH=)
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δ 1.20 - 1.40 (m, 6H, aliphatic chain)
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δ 0.88 (t, 3H, terminal -CH ₃)
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References
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U.S. Environmental Protection Agency (EPA). "CompTox Chemicals Dashboard: Non-3-en-1-amine". EPA.gov. URL:[Link]
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Master Organic Chemistry. "The Gabriel Synthesis For Making Primary Amines". Master Organic Chemistry. URL:[Link]
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Wikipedia. "Gabriel Synthesis". Wikipedia, The Free Encyclopedia. URL:[Link]
